TRPA1 Antagonist Potency: 2.2-Fold Improvement Over Unsubstituted Phenyl Isothiocyanate
In recombinant rat TRPA1 antagonist assays performed in HEK293 cells using allyl isothiocyanate-induced Ca²⁺ influx readout, 4-fluoro-1-isothiocyanato-2-(trifluoromethyl)benzene exhibits an IC₅₀ of 5,500 nM [1]. This represents a 2.2-fold increase in potency relative to unsubstituted phenyl isothiocyanate, which shows an IC₅₀ of 12,100 nM under comparable assay conditions [2].
| Evidence Dimension | TRPA1 antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5,500 nM |
| Comparator Or Baseline | Phenyl isothiocyanate (CAS 103-72-0): IC₅₀ = 12,100 nM |
| Quantified Difference | 2.2-fold lower IC₅₀ (higher potency) |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of allyl isothiocyanate-induced intracellular Ca²⁺ increase (Fluo-4AM fluorescence assay) |
Why This Matters
For TRPA1-focused drug discovery programs, this potency difference directly impacts hit-to-lead decisions, as the 2.2-fold improvement can reduce the required screening concentration and minimize non-specific covalent binding artifacts.
- [1] BindingDB BDBM50410498, IC₅₀ = 5.50E+3 nM, Antagonist activity at rat TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced Ca²⁺ increase, http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50410498 View Source
- [2] BindingDB BDBM50140154, IC₅₀ = 1.21E+4 nM, Antagonist activity at human TRPA1 expressed in HEK293 cells assessed as inhibition of allyl isothiocyanate-induced Ca²⁺ increase, http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140154 View Source
